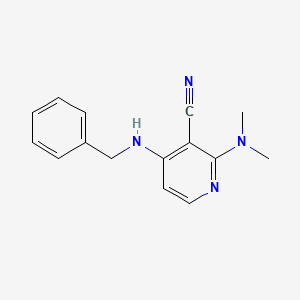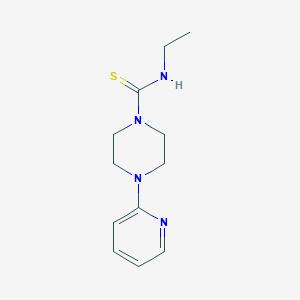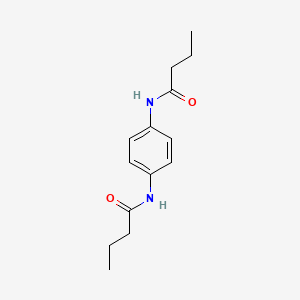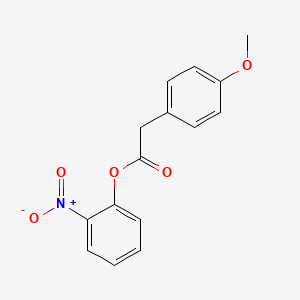![molecular formula C20H21ClN2O2 B5726440 N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter GABA, which plays a critical role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, which has potential therapeutic applications for a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide increases GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps regulate brain activity and can have a calming effect on the brain. By increasing GABA levels, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can reduce seizure activity and may have potential therapeutic applications for a variety of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has several advantages for laboratory experiments, including its potency and selectivity for GABA-AT. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is also relatively unstable and can degrade over time, which can be a limitation for long-term studies. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, including exploring its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to understand the biochemical and physiological effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide and its potential side effects. Finally, research is needed to develop more stable and soluble forms of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide for use in laboratory experiments and potential clinical applications.
Métodos De Síntesis
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of an intermediate compound and the final coupling of the phenylcyclopropane carboxylic acid with the amine group.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in treating cocaine addiction and anxiety disorders.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-14-16(6-7-18(17)23-10-12-25-13-11-23)22-19(24)20(8-9-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNOJKUWBRERCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)



![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)

![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5726480.png)